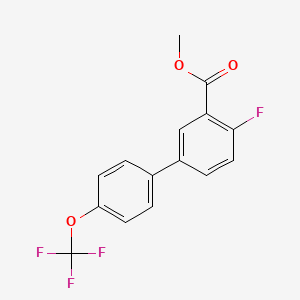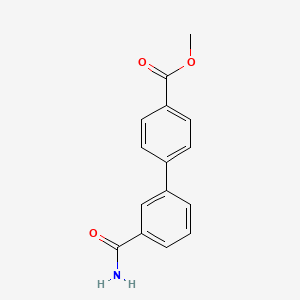
Methyl 4-(3-carbamoylphenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-carbamoylphenyl)benzoate is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound is used primarily for research purposes and is known for its unique structure, which includes a carbamoyl group attached to a phenyl ring, further connected to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl benzoate compounds, including methyl 4-(3-carbamoylphenyl)benzoate, typically involves the esterification of benzoic acid derivatives with methanol. This reaction is catalyzed by dihalohydantoin under mild conditions, making it efficient and safe to operate . The mass ratio of benzoic acid compound to dihalohydantoin to methanol is generally 1: (0.01-0.4): (2-30) .
Industrial Production Methods
Industrial production of methyl benzoate compounds often employs similar esterification processes but on a larger scale. The use of catalysts such as concentrated sulfuric acid, concentrated phosphoric acid, or p-toluenesulfonic acid is common. these methods can lead to issues such as equipment corrosion and environmental pollution .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-carbamoylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-(3-carbamoylphenyl)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(3-carbamoylphenyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 4-(3-carbamoylphenyl)benzoate include:
Methyl benzoate: A simpler ester of benzoic acid, commonly used in organic synthesis and as a fragrance.
Ethyl benzoate: Another ester of benzoic acid, used in similar applications as methyl benzoate.
Methyl 4-aminobenzoate: An ester with an amino group, used in pharmaceuticals and as a local anesthetic.
Uniqueness
This compound is unique due to the presence of the carbamoyl group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl 4-(3-carbamoylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)11-7-5-10(6-8-11)12-3-2-4-13(9-12)14(16)17/h2-9H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIBNXXANXIXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(furan-2-YL)propanoate](/img/structure/B7959497.png)
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1,3-thiazol-4-YL)propanoate](/img/structure/B7959500.png)
![Methyl 2-[2-(1,3-thiazol-4-YL)-1,3-benzodiazol-1-YL]acetate](/img/structure/B7959503.png)
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate](/img/structure/B7959515.png)
![Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B7959519.png)
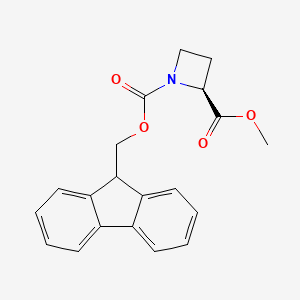
![Methyl (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B7959527.png)
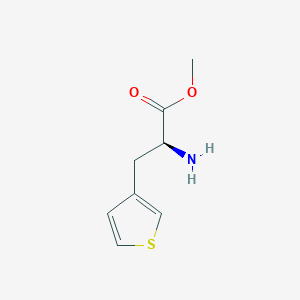
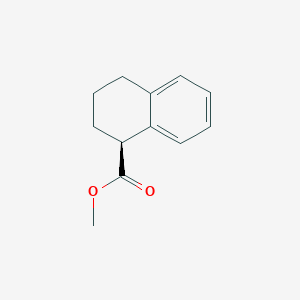
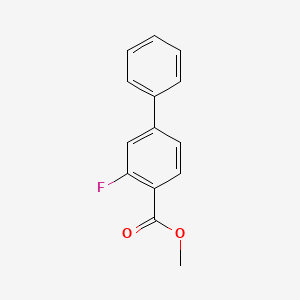
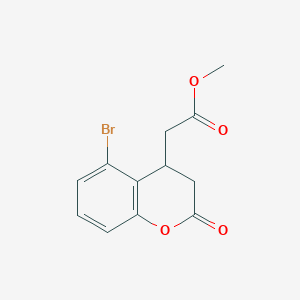
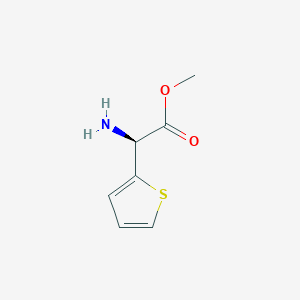
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B7959576.png)
